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molecular formula C10H7N3O3 B8290424 3-nitro-5-(4-pyridinyl)-2(1H)-pyridinone

3-nitro-5-(4-pyridinyl)-2(1H)-pyridinone

Cat. No. B8290424
M. Wt: 217.18 g/mol
InChI Key: WWRSYASATWQNKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04199586

Procedure details

Alternatively, 3-nitro-5-(4-pyridinyl)-2(1H)-pyridinone is prepared step-wise starting with 1,2-dihydro-2-oxo-5-(4-pyridinyl)-nicotinonitrile as follows: A mixture containing 197 g. of 1,2-dihydro-2-oxo-5-(4-pyridinyl)-nicotinonitrile, 600 ml. of concentrated sulfuric acid and 150 liters of water was refluxed for twenty-four hours, cooled and poured into 10 liters of a mixture of ice and water. The mixture was neutralized with ammonium hydroxide and the separated precipitate was collected, washed with a small amount of cold water and dried in vacuo at 80° C. to yield 148 g. of 5-(4-pyridinyl)-2(1H)-pyridinone, m.p. 258°-260° C. An 80 g. portion of 5-(4-pyridinyl)-2(1H)-pyridinone was added to 288 ml. of concentrated sulfuric acid and the mixture heated to 70° C. To this stirred solution kept at 70°-80° C. was added dropwise a mixture containing 102 ml. of 90% nitric acid and 29 ml. of concentrated sulfuric acid. The reaction mixture was heated at about 80° C. for three hours after addition of the mixture of acids. The reaction mixture was then cooled and poured into a mixture of ice and water with stirring. The precipitate was collected and dried. It was then slurried with water and neutralized with 10% aqueous potassium bicarbonate solution. The precipitate was collected, washed with water and dried in vacuo at 80° C. to yield 56 g. of 3-nitro-5-(4-pyridinyl)-2(1H)-pyridonone.
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Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[NH:9][CH:8]=[C:7]([C:10]2[CH:15]=[CH:14][N:13]=[CH:12][CH:11]=2)[CH:6]=[C:3]1C#N.S(=O)(=O)(O)O.[OH-].[NH4+].N1C=CC(C2C=CC(=O)NC=2)=CC=1.[N+:36]([O-])([OH:38])=[O:37]>O>[N+:36]([C:3]1[C:2](=[O:1])[NH:9][CH:8]=[C:7]([C:10]2[CH:15]=[CH:14][N:13]=[CH:12][CH:11]=2)[CH:6]=1)([O-:38])=[O:37] |f:2.3|

Inputs

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Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture containing 197 g
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
the separated precipitate was collected
WASH
Type
WASH
Details
washed with a small amount of cold water
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 80° C.
CUSTOM
Type
CUSTOM
Details
to yield 148 g
CUSTOM
Type
CUSTOM
Details
kept at 70°-80° C.
ADDITION
Type
ADDITION
Details
was added dropwise a mixture
ADDITION
Type
ADDITION
Details
containing 102 ml
ADDITION
Type
ADDITION
Details
after addition of the mixture of acids
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled
CUSTOM
Type
CUSTOM
Details
The precipitate was collected
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The precipitate was collected
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 80° C.
CUSTOM
Type
CUSTOM
Details
to yield 56 g

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C(NC=C(C1)C1=CC=NC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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